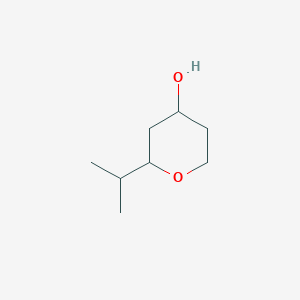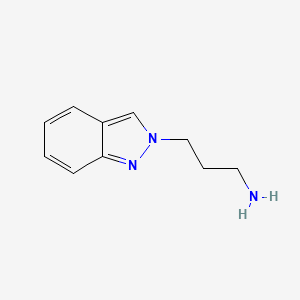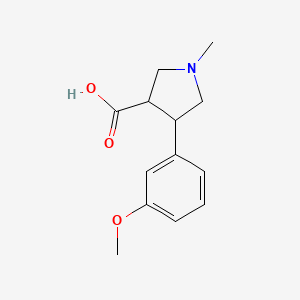
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a methoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in the formation of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group produces an alcohol derivative.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring and carboxylic acid group also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-(3-Hydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
4-(3-Methoxyphenyl)-1-methylpyrrolidine-3-methanol:
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications. Its versatility and potential for modification allow for the exploration of new chemical and biological activities, contributing to advancements in multiple scientific fields.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-14-7-11(12(8-14)13(15)16)9-4-3-5-10(6-9)17-2/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
DQOSRTNSIPPSHV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

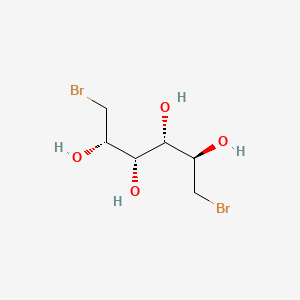
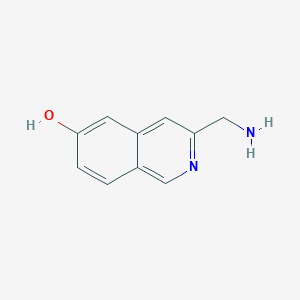

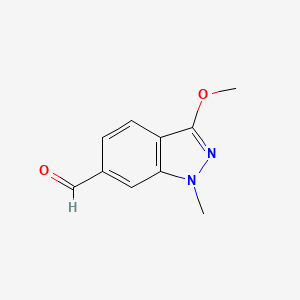
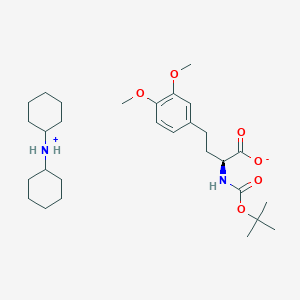
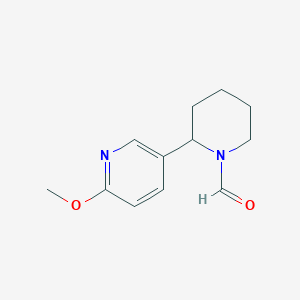
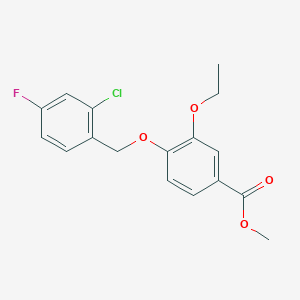

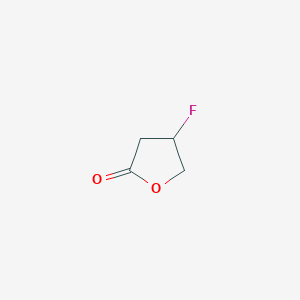
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
